2-(Bromomethyl)-6-cyanobenzoic acid 2-(Bromomethyl)-6-cyanobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16549409
InChI: InChI=1S/C9H6BrNO2/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3H,4H2,(H,12,13)
SMILES:
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol

2-(Bromomethyl)-6-cyanobenzoic acid

CAS No.:

Cat. No.: VC16549409

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-6-cyanobenzoic acid -

Specification

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
IUPAC Name 2-(bromomethyl)-6-cyanobenzoic acid
Standard InChI InChI=1S/C9H6BrNO2/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3H,4H2,(H,12,13)
Standard InChI Key GEZKFKDIILUORA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)C#N)C(=O)O)CBr

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular structure of 2-(bromomethyl)-6-cyanobenzoic acid comprises a benzoic acid backbone with two functional groups: a bromomethyl group at the 2-position and a cyano group at the 6-position. The bromomethyl group provides a reactive site for nucleophilic substitution, while the cyano group enhances the compound’s electron-deficient character, facilitating participation in cycloaddition and condensation reactions.

Table 1: Physicochemical Properties of 2-(Bromomethyl)-6-cyanobenzoic Acid

PropertyValue
Molecular FormulaC₉H₆BrNO₂
Molecular Weight240.06 g/mol
Exact Mass238.957 Da
Topological Polar Surface Area65.5 Ų
LogP (Octanol-Water)2.1 (estimated)
Water Solubility<10 μM (predicted)

The compound’s low water solubility, inferred from its LogP value, necessitates the use of polar aprotic solvents (e.g., dimethylformamide or dichloromethane) for synthetic applications .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bromomethyl and cyano groups. In the ¹H-NMR spectrum (CDCl₃), the benzylic –CH₂Br protons resonate as a singlet at δ 4.74 ppm, while aromatic protons appear as multiplet signals between δ 7.2–7.4 ppm. The ¹³C-NMR spectrum shows a carbonyl carbon at δ 169 ppm, the cyano carbon at δ 118 ppm, and the brominated methylene carbon at δ 33 ppm . Infrared (IR) spectroscopy confirms the presence of carboxylic acid (–COOH, ~1690 cm⁻¹) and cyano (–CN, ~2230 cm⁻¹) functional groups .

Synthetic Routes

Bromination of 2,6-Dimethylbenzoic Acid

The bromomethyl group is introduced via selective bromination of 2,6-dimethylbenzoic acid. A patented method employs sodium bromate (NaBrO₃) and hydrobromic acid (HBr) in dichloromethane under visible light (200–750 nm) at 5°C . This approach minimizes polybromination by leveraging the low solubility of the monobrominated product, which crystallizes out of the reaction mixture.

Key Reaction Conditions:

  • Molar Ratio: 3:1 (2,6-dimethylbenzoic acid : NaBrO₃)

  • Temperature: 0–10°C

  • Light Source: Essential for radical initiation (reactions in darkness fail) .

Table 2: Comparative Analysis of Bromination Methods

MethodYield (%)Purity (%)Selectivity
NaBrO₃/HBr (Light)8598High
N-Bromosuccinimide (NBS)6085Moderate

Cyanation of 2-Bromomethyl-6-methylbenzoic Acid

The methyl group at the 6-position is replaced with a cyano group via a two-step process:

  • Esterification: The carboxylic acid is protected as a methyl ester using thionyl chloride (SOCl₂) and methanol .

  • Cyanation: The methyl ester undergoes cyanation with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C, followed by hydrolysis to regenerate the carboxylic acid .

Mechanistic Insight:
The cyanation proceeds via a benzyne intermediate generated at –70°C using lithium diisopropylamide (LDA), as demonstrated in analogous systems . This intermediate reacts with arylacetonitriles to yield 2-cyanobenzoic acids.

Applications in Medicinal Chemistry

Role in Phosphodiesterase 5 (PDE5) Inhibitors

2-(Bromomethyl)-6-cyanobenzoic acid derivatives are precursors to tricyclic quinoline-based PDE5 inhibitors, which enhance cognitive function in Alzheimer’s disease models. For example, compound 6c (Table 3) exhibits a water solubility >500 μM and potent PDE5 inhibition (IC₅₀ = 0.32 nM) .

Table 3: Bioactivity of Selected PDE5 Inhibitors

CompoundPDE5 IC₅₀ (nM)Aqueous Solubility (μM)
6c0.32>500
24a1.73.1

Anticancer Agents

The bromomethyl group enables conjugation to cytotoxic payloads (e.g., anthracyclines), creating targeted prodrugs. In vivo studies show that such derivatives inhibit tumor growth by 70% in xenograft models .

Recent Advances

Flow Chemistry Approaches

Continuous-flow reactors have reduced reaction times for benzylic bromination from 12 hours to 30 minutes, achieving 90% yield with minimal waste .

Photoredox Catalysis

Visible-light-mediated catalysis using iridium complexes (e.g., Ir(ppy)₃) enables bromination at room temperature, enhancing scalability .

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